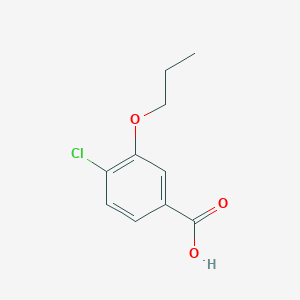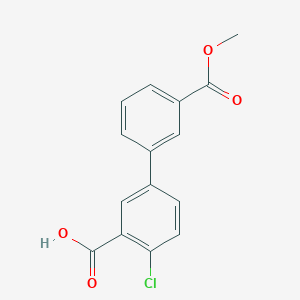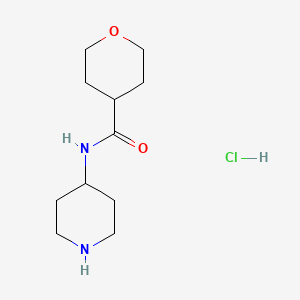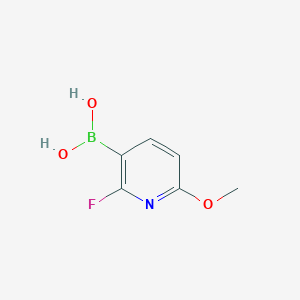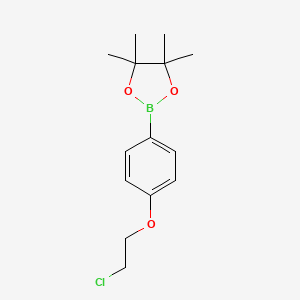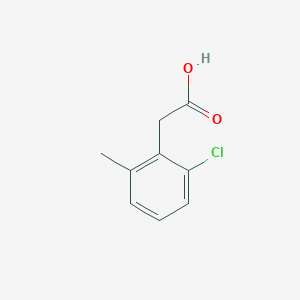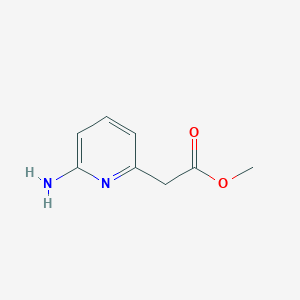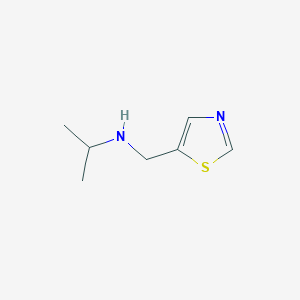
Isopropil-tiazol-5-ilmetil-amina
Descripción general
Descripción
Isopropyl-thiazol-5-ylmethyl-amine (ITMA) is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. ITMA is a thiazole derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Aplicaciones Científicas De Investigación
Aplicaciones Farmacéuticas
Isopropil-tiazol-5-ilmetil-amina: los derivados se han estudiado ampliamente por sus propiedades farmacéuticas. Los compuestos de tiazol son conocidos por sus actividades antimicrobianas (como sulfazole), antirretrovirales (como ritonavir), antifúngicas (abafungin), anticancerígenas (tiazofurina), antidiabéticas, antiinflamatorias, anti-Alzheimer, antihipertensivas, antioxidantes y hepatoprotectoras . Estas actividades los hacen valiosos en el desarrollo de nuevos medicamentos.
Química Orgánica Sintética
Los tiazoles sirven como bloques de construcción en la química orgánica sintética. Están involucrados en la síntesis de moléculas complejas y pueden modificarse en diferentes posiciones para generar nuevas moléculas con potentes actividades antitumorales, antioxidantes y antimicrobianas .
Mecanismo De Acción
Target of Action
Isopropyl-thiazol-5-ylmethyl-amine is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . The primary targets of these compounds are often enzymes or receptors in the biological systems .
Mode of Action
The thiazole ring in Isopropyl-thiazol-5-ylmethyl-amine has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . These reactions can lead to the activation or inhibition of the target enzymes or receptors .
Biochemical Pathways
Upon entering physiological systems, molecules containing a thiazole ring can activate or stop biochemical pathways . The specific pathways affected by Isopropyl-thiazol-5-ylmethyl-amine would depend on its specific targets and mode of action.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the absorption, distribution, metabolism, and excretion (ADME) of Isopropyl-thiazol-5-ylmethyl-amine, and thus its bioavailability.
Análisis Bioquímico
Biochemical Properties
Isopropyl-thiazol-5-ylmethyl-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The thiazole ring in Isopropyl-thiazol-5-ylmethyl-amine is known for its ability to participate in electrophilic and nucleophilic substitution reactions . This compound has been shown to interact with enzymes such as thiamine pyrophosphate-dependent enzymes, which are crucial for carbohydrate metabolism . Additionally, Isopropyl-thiazol-5-ylmethyl-amine can bind to proteins involved in signal transduction pathways, influencing cellular responses .
Cellular Effects
Isopropyl-thiazol-5-ylmethyl-amine has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, Isopropyl-thiazol-5-ylmethyl-amine has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis . Furthermore, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby impacting energy production and utilization .
Molecular Mechanism
The molecular mechanism of Isopropyl-thiazol-5-ylmethyl-amine involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, leading to either inhibition or activation of their activity . For example, Isopropyl-thiazol-5-ylmethyl-amine has been shown to inhibit certain kinases, thereby affecting phosphorylation events critical for signal transduction . Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isopropyl-thiazol-5-ylmethyl-amine can change over time. This compound exhibits stability under certain conditions but may degrade under others . Long-term studies have shown that Isopropyl-thiazol-5-ylmethyl-amine can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity . Its stability and efficacy can be influenced by factors such as temperature, pH, and exposure to light .
Dosage Effects in Animal Models
The effects of Isopropyl-thiazol-5-ylmethyl-amine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, Isopropyl-thiazol-5-ylmethyl-amine can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm .
Metabolic Pathways
Isopropyl-thiazol-5-ylmethyl-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . This compound can influence metabolic flux and alter the levels of certain metabolites . For instance, Isopropyl-thiazol-5-ylmethyl-amine has been shown to affect the pentose phosphate pathway, which is crucial for generating NADPH and ribose-5-phosphate . Additionally, it can modulate the activity of enzymes involved in glycolysis and gluconeogenesis .
Transport and Distribution
The transport and distribution of Isopropyl-thiazol-5-ylmethyl-amine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes via active and passive transport mechanisms . Once inside the cell, Isopropyl-thiazol-5-ylmethyl-amine can localize to various cellular compartments, including the cytoplasm and nucleus . Its distribution is influenced by factors such as its chemical properties and interactions with cellular components .
Subcellular Localization
Isopropyl-thiazol-5-ylmethyl-amine exhibits specific subcellular localization patterns that are crucial for its activity and function . This compound can be directed to particular cellular compartments through targeting signals and post-translational modifications . For example, Isopropyl-thiazol-5-ylmethyl-amine may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear proteins and DNA .
Propiedades
IUPAC Name |
N-(1,3-thiazol-5-ylmethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-6(2)9-4-7-3-8-5-10-7/h3,5-6,9H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMLYAYPHIBHLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CN=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






